1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H18Cl2N6 and its molecular weight is 425.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of considerable interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H21Cl2N4
- Molecular Weight : 436.96 g/mol
- CAS Number : 1242883-94-8
This structure features a pyrazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a recent study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. The most promising derivatives showed GI50 values ranging from 1.17 to 18.40 μM, indicating potent activity against these cancer types .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cell Line Tested | GI50 (μM) |
---|---|---|
Compound A | Non-small cell lung cancer | 1.17 |
Compound B | Melanoma | 5.00 |
Compound C | Renal cancer | 18.40 |
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been extensively studied. Research indicates that derivatives containing the pyrazolo-pyrimidine scaffold exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results comparable to standard antibiotics like gentamicin .
Table 2: Antimicrobial Efficacy of Selected Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | S. aureus | 8 μg/mL |
Compound E | E. coli | 16 μg/mL |
Neuroprotective Effects
Additionally, research has highlighted potential neuroprotective effects associated with this compound class. In vitro studies have suggested that certain derivatives can inhibit neuroinflammation and protect neuronal cells from oxidative stress, thereby offering therapeutic prospects for neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been shown to interact with various receptors, including serotonin receptors, which may contribute to its antidepressant effects.
- Antioxidant Activity : The presence of certain functional groups enhances its ability to scavenge free radicals.
Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on human embryonic kidney cells (HEK-293) and found that the most active compounds were non-toxic at effective concentrations .
- In Vivo Studies : Animal models demonstrated that certain derivatives significantly reduced tumor size without severe side effects, supporting their potential for further development in clinical settings .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6/c22-15-4-3-5-16(12-15)27-8-10-28(11-9-27)20-17-13-26-29(21(17)25-14-24-20)19-7-2-1-6-18(19)23/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWLUWZFAJIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.